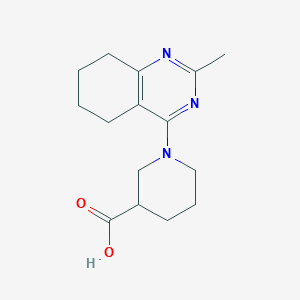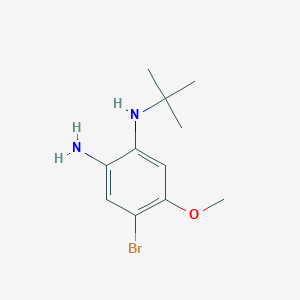
4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C11H17BrN2O. It is a derivative of benzene, featuring a bromine atom, a tert-butyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1-N-tert-butyl-5-methoxybenzene-1,2-diamine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of 4-azido-1-N-tert-butyl-5-methoxybenzene-1,2-diamine or 4-thio-1-N-tert-butyl-5-methoxybenzene-1,2-diamine.
Oxidation: Formation of 4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-dione.
Reduction: Formation of this compound.
Aplicaciones Científicas De Investigación
4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as a building block for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-N-tert-butylbenzene-1,2-diamine: Lacks the methoxy group, which can affect its reactivity and biological activity.
4-Bromo-1-N-tert-butyl-5-methoxybenzene: Lacks the diamine functionality, which can influence its chemical properties and applications.
Uniqueness
4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine is unique due to the combination of the bromine atom, tert-butyl group, and methoxy group on the benzene ring
Propiedades
Fórmula molecular |
C11H17BrN2O |
|---|---|
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H17BrN2O/c1-11(2,3)14-9-6-10(15-4)7(12)5-8(9)13/h5-6,14H,13H2,1-4H3 |
Clave InChI |
KDVLRUFTCGEQKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=CC(=C(C=C1N)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


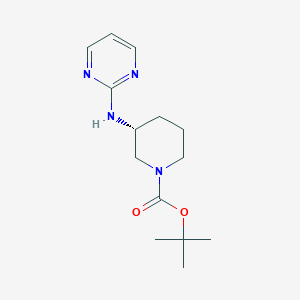
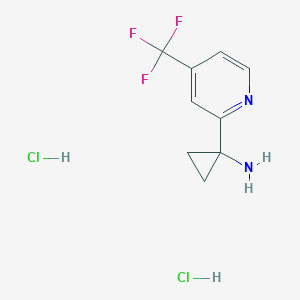

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-](/img/structure/B11847702.png)
![5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11847708.png)
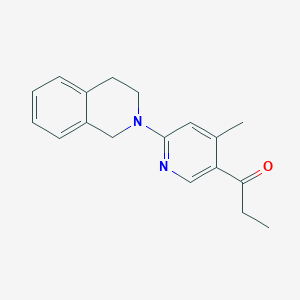

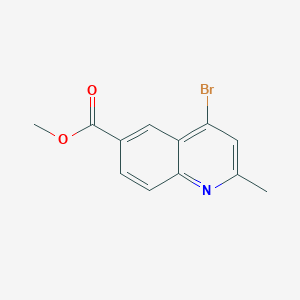
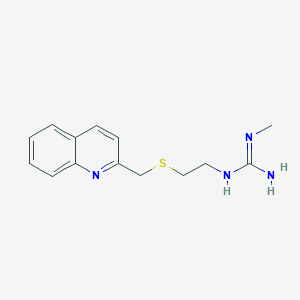
![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)
